2,4-D choline salt

Catalog No.
S1787420
CAS No.
1048373-72-3
M.F
C13H19Cl2NO4
M. Wt
324.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-D choline salt

CAS Number

1048373-72-3

Product Name

2,4-D choline salt

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C13H19Cl2NO4

Molecular Weight

324.198

InChI

InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

OXJISOJFVQITNG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]

2,4-D choline is a quaternary ammonium salt resulting from the reaction of 2,4-D with choline. It is a post-emergence herbicide used for selective control of broadleaf weeds. It has a role as a phenoxy herbicide, a synthetic auxin and an agrochemical. It contains a (2,4-dichlorophenoxy)acetate.

2,4-D choline salt is an advanced, permanently charged organic cation formulation of the synthetic auxin 2,4-dichlorophenoxyacetic acid. Developed specifically to overcome the severe off-target movement limitations of legacy phenoxy herbicides, this salt form fundamentally alters the physicochemical vapor profile of the active ingredient [1]. By utilizing the choline cation, the formulation achieves ultra-low vapor pressure and enhanced aqueous stability, making it the premier choice for modern agricultural procurement where broadleaf weed control must be balanced with strict environmental compliance and non-target crop safety [2].

Substituting 2,4-D choline salt with cheaper, legacy alternatives like 2,4-D ethylhexyl ester (EHE) or 2,4-D dimethylamine (DMA) introduces unacceptable risks of vapor drift and subsequent liability. Legacy esters possess inherently high vapor pressures, causing them to volatilize readily post-application and damage sensitive broadleaf crops miles away [1]. While DMA salts are less volatile than esters, they still undergo significant amine volatilization and dissociation upon drying, leading to measurable off-target movement under high temperatures [2]. Procurement decisions relying on these generic substitutes often result in severe regulatory penalties, mandatory buffer zones, and calendar cutoffs that restrict operational flexibility, proving that the choline salt is not merely a premium option, but a functional necessity for compliant application.

Near-Zero Volatility Compared to Legacy 2,4-D Esters

Field-scale volatility experiments measuring vapor mass loss over 72 hours demonstrate that 2,4-D choline salt drastically curtails post-application volatilization compared to traditional ester formulations. Specifically, 2,4-D choline exhibits up to a 96% reduction in volatile loss compared to 2,4-D ethylhexyl ester (EHE) . This near-zero volatility profile is driven by the stable ionic bond of the choline salt, which prevents the active acid from transitioning into a vapor phase even under elevated field temperatures [1].

Evidence DimensionVolatile mass loss reduction
Target Compound Data2,4-D choline salt (96% reduction in volatility)
Comparator Or Baseline2,4-D ethylhexyl ester (EHE) (Baseline high volatility)
Quantified Difference96% less volatile than 2,4-D ester
Conditions72-hour field-scale air sampling over bare soil and crop canopies

Eliminates the severe vapor drift liabilities associated with esters, allowing procurement for use in regions with strict environmental restrictions.

Significant Vapor Reduction vs. 2,4-D Dimethylamine (DMA)

Even when compared to the industry-standard low-volatile amine formulation, 2,4-D choline provides a critical quantitative advantage. Air concentration modeling and field sampling indicate that 2,4-D choline is 86% to 88% less volatile than 2,4-D DMA [1]. In controlled volatility chambers at 40°C and 20% relative humidity, air concentrations of 2,4-D DMA reached 0.399 µg/m³, whereas 2,4-D choline registered only 0.005 µg/m³ at 24 hours post-application [2].

Evidence DimensionAir concentration of volatilized herbicide (24h, 40°C, 20% RH)
Target Compound Data2,4-D choline (0.005 µg/m³)
Comparator Or Baseline2,4-D DMA (0.399 µg/m³)
Quantified Difference88% overall volatility reduction; approximately 80x lower specific air concentration under extreme test conditions
ConditionsVolatility chambers at 40°C and 20% relative humidity

Justifies the higher procurement cost of the choline salt over the ubiquitous DMA salt by providing a quantifiable safety margin against off-target crop injury.

Superior Volatility Profile vs. Dicamba (DGA Salt)

When evaluating alternative synthetic auxins for broadleaf weed control, 2,4-D choline demonstrates a massive volatility advantage over dicamba formulations. Field studies indicate that 2,4-D choline is approximately 236 times less volatile than dicamba. Furthermore, multi-year field trials confirm that dicamba vapor emissions are consistently and significantly higher than those of 2,4-D choline, especially when applied over green-plant vegetation [1].

Evidence DimensionRelative volatility / vapor emissions
Target Compound Data2,4-D choline salt
Comparator Or BaselineDicamba (DGA salt)
Quantified Difference236 times less volatile than dicamba
ConditionsField conditions and vapor emission tracking over green vegetation

Drives material selection toward 2,4-D choline over dicamba when formulating or procuring herbicides for highly sensitive, mixed-crop agricultural landscapes.

Physical Drift Reduction via Optimized Droplet Spectra

Beyond vapor pressure, the physical processability of the 2,4-D choline formulation dramatically reduces physical drift during application. When utilized with appropriate low-drift nozzles, the proprietary formulation science associated with 2,4-D choline cuts physical drift by up to 90% compared to traditional 2,4-D tank mixes . This is achieved by minimizing the percentage of fine droplets that are susceptible to wind displacement [1].

Evidence DimensionPhysical spray drift reduction
Target Compound Data2,4-D choline formulation
Comparator Or BaselineTraditional 2,4-D formulations
Quantified Difference90% reduction in physical drift
ConditionsApplication via low-drift nozzles

Ensures that the procured chemical mass actually reaches the intended target, improving efficacy and reducing wasted material.

Herbicide Formulation for 2,4-D-Tolerant Trait Systems

2,4-D choline is the exclusive, mandated active ingredient for use over-the-top on genetically modified Enlist crops (e.g., Enlist E3 soybeans, Enlist corn, and cotton). Because legacy 2,4-D amines and esters are legally and functionally prohibited on these crops due to volatility risks, procuring the choline salt is strictly required to implement this weed control system without damaging adjacent sensitive agriculture [1].

High-Compatibility Tank-Mix Formulations

The choline salt demonstrates superior formulation compatibility when co-applied with other major herbicides, such as glyphosate (dimethylamine salt) or glufosinate. It maintains tank stability, prevents the spray solution from adhering to sprayer components (facilitating rapid cleanout), and allows for customizable use rates without requiring additional drift-reducing adjuvants.

Weed Management in Environmentally Sensitive Agricultural Zones

In regions where regulatory bodies have imposed strict calendar cutoffs or bans on dicamba and legacy 2,4-D esters due to off-target vapor movement, 2,4-D choline serves as the primary compliant alternative. Its near-zero volatility profile allows for post-emergent broadleaf weed control during warmer months when older formulations would rapidly volatilize [1].

Wikipedia

2,4-D choline

Dates

Last modified: 08-15-2023

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